molecular formula C16H23N5O3S B2491387 3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-79-1

3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2491387
CAS No.: 442864-79-1
M. Wt: 365.45
InChI Key: OCHQTASWHFGVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been studied to understand the typical geometry of purine fused-ring systems and the conformation of amino­alkyl side chains in theophylline derivatives (Karczmarzyk & Pawłowski, 1997).

Pharmaceutical Applications

  • Some derivatives, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, have shown potential in cardiovascular research, particularly for their antiarrhythmic and hypotensive activity, as well as their interaction with alpha-adrenoreceptors (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Material Synthesis

  • The synthesis of morpholine derivatives, including those related to the compound , has been studied for developing new materials. For instance, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been explored (Klose, Reese, & Song, 1997).

Polymerization and Chemical Reactions

  • Studies have examined the ring-opening polymerization of morpholine-2,5-dione derivatives, investigating how various metal catalysts affect the process and characterizing the resulting products. This has implications for developing new polymer materials (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).

Synthesis of Organic Compounds

  • Research has been conducted on synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which is relevant for developing new organic compounds and materials (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).

Chemical Interaction Studies

  • Studies on the interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine, theobromine, and theophylline) have been performed, providing insights into the topology of interactions in these compounds. This research is significant for understanding drug-receptor interactions and molecular recognition (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11(2)10-21-12-13(19(3)15(23)18-14(12)22)17-16(21)25-9-6-20-4-7-24-8-5-20/h1,4-10H2,2-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHQTASWHFGVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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